
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide
Overview
Description
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C7H8F3N3O and its molecular weight is 207.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s likely that the compound interacts with its targets, causing changes in their function or activity.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular level .
Biological Activity
3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanamide is a compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 219.18 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₈H₁₀F₃N₃O |
Molecular Weight | 219.18 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Trifluoromethyl Group : This is often accomplished via electrophilic fluorination or using trifluoroacetic anhydride.
- Amidation : The final step involves reacting the pyrazole derivative with propanoyl chloride or an equivalent amine under dehydrating conditions.
Biological Activity
Research has shown that compounds in the pyrazole class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Specifically, this compound has been studied for its potential roles in:
- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells by interacting with specific signaling pathways.
- Antimicrobial Effects : The presence of the trifluoromethyl group can enhance the compound's ability to penetrate bacterial membranes.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including those similar to this compound:
- Anti-inflammatory Studies : A study demonstrated that similar pyrazole compounds significantly reduced inflammation in animal models by inhibiting COX enzymes .
- Anticancer Activity : Research indicated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
- Antimicrobial Testing : Compounds with trifluoromethyl groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Scientific Research Applications
Structural Features
The trifluoromethyl group contributes to the lipophilicity and electronic properties of the compound, influencing its interaction with biological targets.
Anticancer Activity
Research has demonstrated that 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide exhibits potent anticancer properties. In vitro studies have shown effective inhibition against various cancer cell lines with IC values ranging from 1.9 to 7.52 μg/mL. The compound acts by interfering with cellular signaling pathways involved in cancer progression.
Case Study: Inhibition of Integrin-Linked Kinase (ILK)
A notable study identified this compound as an ILK inhibitor, demonstrating high potency against prostate and breast cancer cell lines (IC of 0.6 μM). The mechanism involves the dephosphorylation of Akt and suppression of oncogenic factors such as HER2 and EGFR .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it effectively targets Chlamydia trachomatis, leading to significant reductions in infection rates at concentrations as low as 25 μg/mL . This highlights its potential as a therapeutic option for sexually transmitted infections.
Anti-inflammatory Effects
Pyrazole derivatives, including this compound, are recognized for their anti-inflammatory properties. These compounds can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Synthesis and Derivatization
The synthesis of this compound typically involves nucleophilic addition reactions, which can be monitored using techniques like F-NMR spectroscopy . The stability of the compound allows for further derivatization, enhancing its pharmacological profile.
Synthetic Route Overview
- Starting Materials : Trifluoromethyl-substituted pyrazole derivatives.
- Reagents : Acrylamide, bases (e.g., sodium hydride).
- Conditions : Refluxing in suitable solvents (e.g., methanol).
Data Table: Synthesis Conditions
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | Trifluoromethyl pyrazole + Acrylamide | Reflux in methanol | 80 |
2 | Base (sodium hydride) | Room temperature | Variable |
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)6-4(3-12-13-6)1-2-5(11)14/h3H,1-2H2,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKXRSHPNMHZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCC(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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